GNE-371 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of Transcription Factor IID Subunit 1 (TAF1). [] TAF1, a key component of the general transcription factor TFIID, plays a crucial role in RNA Polymerase II-mediated transcription. [] While the biological functions of TAF1's dual bromodomains remain largely unknown, TAF1 has garnered attention as a potential target for oncology research. [] GNE-371 serves as a valuable tool compound for investigating the cellular functions of TAF1(2) and its potential as a therapeutic target. []
GNE-371 is a potent and selective small molecule inhibitor developed to target the second bromodomain of the TATA-binding protein associated factor 1 (TAF1) and its homolog, TAF1-like 2. This compound is part of a broader class of bromodomain inhibitors that aim to modulate transcriptional regulation by interfering with protein-protein interactions mediated by acetylated lysines. The development of GNE-371 was a collaborative effort between Genentech and Constellation Pharmaceuticals, focusing on enhancing selectivity and potency against specific bromodomain targets associated with various diseases, including cancer.
GNE-371 was synthesized as part of research aimed at understanding the role of bromodomain-containing proteins in gene regulation and their potential as therapeutic targets. The compound's development involved structure-based design strategies that leveraged insights from crystallographic studies to optimize binding affinity and selectivity for TAF1(2) over other bromodomains.
GNE-371 is classified as a bromodomain inhibitor, specifically targeting the TAF1(2) bromodomain. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and non-histone proteins, playing critical roles in transcriptional regulation and chromatin dynamics.
The synthesis of GNE-371 involved several strategic steps, including:
The synthesis utilized advanced techniques such as:
GNE-371 has a complex molecular structure characterized by a naphthyridone core. The specific arrangement of functional groups is crucial for its interaction with the TAF1(2) bromodomain.
The molecular formula of GNE-371 is CHNO, with a molecular weight of approximately 270.29 g/mol. The compound's structural features include:
GNE-371 undergoes specific chemical interactions when binding to its target bromodomain. The primary reaction involves the formation of hydrogen bonds and hydrophobic interactions with residues in the binding pocket of TAF1(2).
Key aspects of these interactions include:
GNE-371 functions by inhibiting the interaction between acetylated lysines on target proteins and the TAF1(2) bromodomain. This inhibition disrupts transcriptional activation processes mediated by these interactions.
The mechanism involves:
GNE-371 has significant potential in scientific research, particularly in:
Bromodomains (BDs) are evolutionarily conserved protein modules that recognize ε-N-lysine acetylation marks on histones and transcription factors, serving as critical "readers" of the epigenetic code. This recognition facilitates the assembly of macromolecular complexes that regulate chromatin accessibility and gene transcription. Among the 61 human bromodomains grouped into 46 families, the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4, BRDT) has been most extensively studied for its roles in oncology and inflammation. BET inhibitors like JQ1 disrupt BRD4-mediated recruitment of the positive transcription elongation factor complex (P-TEFb), thereby halting RNA polymerase II activation and downregulating oncogenes like MYC. However, the therapeutic potential of non-BET bromodomains remains underexplored due to historical challenges in developing selective inhibitors [5] [7].
Transcription Initiation Factor TFIID Subunit 1 (TAF1) and its paralog TAF1L are essential components of the TFIID complex, which directs RNA polymerase II assembly at core promoters. TAF1 uniquely harbors two tandem bromodomains (TAF1(1) and TAF1(2)) alongside a histone acetyltransferase (HAT) domain. While TAF1(1) exhibits broad histone affinity, TAF1(2) demonstrates distinct substrate specificity and is implicated in stabilizing promoter-enhancer interactions. Preclinical evidence links TAF1 dysregulation to oncogenic transcriptional programs in solid tumors and hematological malignancies. Unlike BET proteins, TAF1's tandem bromodomains lack intrinsic kinase activity but serve as scaffolds for transcription factor recruitment. The functional divergence between TAF1(1) and TAF1(2) underscores the need for domain-specific probes to elucidate their biological roles [1] [2] [6].
First-generation pan-BET inhibitors (e.g., I-BET762) suffer from limited selectivity, inhibiting multiple bromodomains beyond their intended targets. This promiscuity contributes to dose-limiting toxicities such as thrombocytopenia and gastrointestinal effects, restricting therapeutic utility. Additionally, most existing inhibitors target BET-family bromodomains, leaving >90% of non-BET bromodomains without high-quality chemical probes. The development of TAF1(2)-selective agents has been particularly challenging due to structural homology among bromodomains. Prior to GNE-371, no inhibitors achieved >50-fold selectivity for TAF1(2) over other bromodomain families, hindering mechanistic studies of TAF1(2)-dependent transcription [1] [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7